
1-(4-Iodophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)ethanol is an organic compound with the molecular formula C8H9IO It is characterized by the presence of an iodine atom attached to the para position of a phenyl ring, which is further connected to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-iodoacetophenone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method employs a palladium catalyst on carbon (Pd/C) under hydrogen gas (H2) pressure to reduce 4-iodoacetophenone to this compound. The reaction conditions are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-iodoacetophenone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to 4-iodophenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Palladium catalysts, boronic acids
Major Products Formed:
- 4-Iodoacetophenone (oxidation)
- 4-Iodophenylethane (reduction)
- Biaryl compounds (substitution)
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of radiolabeled compounds used in diagnostic imaging and radiotherapy.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)ethanol is primarily related to its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the iodine atom can engage in electrophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)ethanol
- 1-(4-Chlorophenyl)ethanol
- 1-(4-Fluorophenyl)ethanol
Comparison: 1-(4-Iodophenyl)ethanol is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in distinct reactivity patterns and makes it particularly useful in certain synthetic applications where other halogenated compounds may not be as effective .
Propiedades
IUPAC Name |
1-(4-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346787 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-29-7 |
Source


|
| Record name | 1-(4-Iodophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)

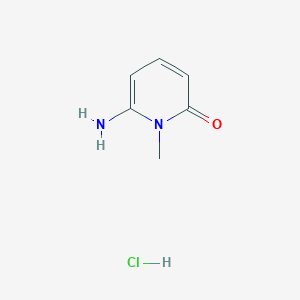
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
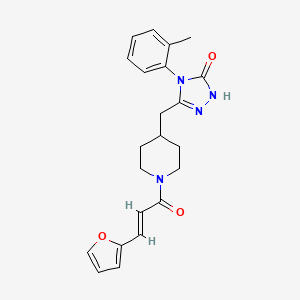
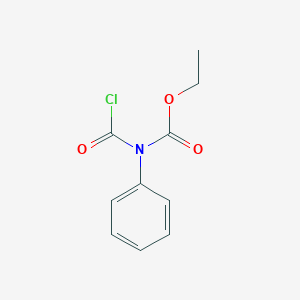
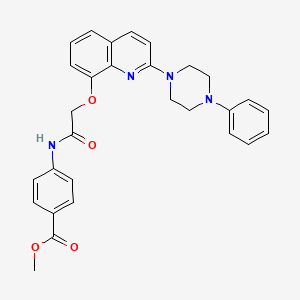
![2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2926630.png)
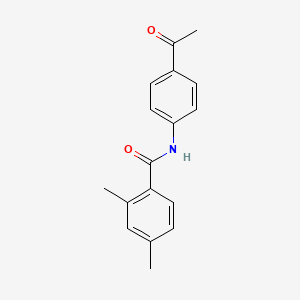
![2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)


